
Phenyldiazomethane
Overview
Description
Phenyldiazomethane is a useful research compound. Its molecular formula is C7H6N2 and its molecular weight is 118.14 g/mol. The purity is usually 95%.
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Preparation Methods
Classical Preparation Methods of Phenyldiazomethane
Oxidation of Hydrazones
Another classical approach involves the oxidation of hydrazones derived from benzaldehyde to this compound.
- Hydrazones are prepared by reacting benzaldehyde with hydrazine hydrate.
- Oxidation is achieved using manganese dioxide (MnO2) at room temperature for short durations (10–15 minutes).
- Alternative oxidants such as silver oxide, barium manganate, or nickel oxide have been tested but give poorer results.
- The product is isolated as a pink powder and characterized by NMR and IR spectroscopy.
Oxidant | Reaction Time | Temperature | Yield (%) | Notes |
---|---|---|---|---|
MnO2 | 10–15 min | Room temp | 80–90 | Best results, mild conditions |
AgO | Variable | Room temp | Poor | Less effective |
BaMnO4 | Variable | Room temp | Poor | Less effective |
NiO2 | Variable | Room temp | Poor | Less effective |
Modern and Mild Preparation Methods
Preparation via Benzenesulfonyl Hydrazide Derivatives with Electron-Withdrawing Groups
Recent patented methods have introduced milder and safer routes to this compound derivatives by using benzenesulfonyl hydrazides substituted with electron-withdrawing groups (EWG) such as nitro, trifluoromethyl, or cyano groups.
- Benzenesulfonyl chloride derivatives with EWG are reacted with hydrazine hydrate at low temperatures (-30 to 10 °C) to form substituted benzenesulfonyl hydrazides.
- These hydrazides undergo condensation with aldehydes or ketones.
- The resulting hydrazides decompose at mild temperatures (-20 to 40 °C) to release the diazomethane derivative slowly.
- This slow release maintains low diazo compound concentration, reducing risks of explosion and side reactions.
- The diazo precursors are chemically stable and can be stored at room temperature for months.
- Mild reaction conditions.
- Improved safety due to controlled diazo release.
- Stable intermediates allow easier handling and storage.
- Applicable to temperature-sensitive substrates and functional groups.
Step | Conditions | Notes |
---|---|---|
Hydrazide formation | -30 to 10 °C | Molar ratio benzenesulfonyl chloride:hydrazine 1:2 to 3 |
Condensation with aldehyde/ketone | 20 to 60 °C | Formation of hydrazide intermediate |
Diazomethane derivative release | -20 to 40 °C | Slow, controlled release |
Catalyst | Silver salts (carbonate, acetate, triflate, etc.) | Catalyzes decomposition if needed |
In Situ Generation from Tosylhydrazones for Homologation Reactions
In situ generation of this compound from tosylhydrazones is widely used for aldehyde homologation.
- Tosylhydrazones are generated from aldehydes and tosylhydrazine.
- Under basic conditions in ethereal solvents, this compound is formed transiently.
- The diazo compound reacts with aldehydes to give homologated ketones.
- The reaction can be optimized by solvent choice (THF/H2O mixtures) and reagent stoichiometry.
- The process avoids isolation of the unstable diazo compound, improving safety.
(Table summarizing solvent effects on yield from):
Solvent System | Yield of Homologated Product | Notes |
---|---|---|
Ether | Moderate | Lower efficiency |
THF | Good | Better solubility and reactivity |
THF/H2O (9:1) | Best | Highest yield and selectivity |
Summary Table of Preparation Methods
Method | Starting Materials | Key Reagents/Conditions | Yield/Notes | Safety/Handling |
---|---|---|---|---|
Oxidation of hydrazones | Benzaldehyde + hydrazine hydrate | MnO2 oxidation at room temp | 80–90% yield; pink powder product | Moderate stability; handle with care |
Base-induced decomposition of tosylhydrazones | Benzaldehyde tosylhydrazone | Base (NaH, KOtBu), THF or THF/H2O | Moderate to good yields; in situ generation | Highly reactive; store cold in ether |
Benzenesulfonyl hydrazide derivatives with EWG (patented) | EWG-substituted benzenesulfonyl chloride + hydrazine hydrate | Low temp (-30 to 10 °C), silver catalysts | Stable intermediates; mild diazo release | Safer, stable precursors; mild conditions |
In situ generation from tosylhydrazones for homologation | Aldehydes + tosylhydrazine | Base, THF/H2O solvent | Efficient homologation; avoids isolation | Safer due to in situ generation |
Properties
CAS No. |
766-91-6 |
---|---|
Molecular Formula |
C7H6N2 |
Molecular Weight |
118.14 g/mol |
IUPAC Name |
diazomethylbenzene |
InChI |
InChI=1S/C7H6N2/c8-9-6-7-4-2-1-3-5-7/h1-6H |
InChI Key |
CRGRWBQSZSQVIE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C=[N+]=[N-] |
Canonical SMILES |
C1=CC=C(C=C1)C=[N+]=[N-] |
Key on ui other cas no. |
766-91-6 |
Origin of Product |
United States |
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